Bay 65-1942 (R form)
Overview
Description
Bay 65-1942 (R form) is a selective inhibitor of the enzyme inhibitor of nuclear factor kappa-B kinase subunit beta. This compound is known for its ATP-competitive inhibition properties, making it a valuable tool in scientific research, particularly in the study of inflammatory pathways and related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bay 65-1942 (R form) involves multiple steps, including the formation of the core structure and the introduction of specific functional groups. The key steps typically include:
Formation of the Core Structure: This involves the cyclization of specific precursors to form the pyrido[2,3-d][1,3]oxazin-2-one core.
Functional Group Introduction: The introduction of the cyclopropylmethoxy and piperidin-3-yl groups is achieved through selective reactions, often involving the use of protecting groups and specific reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of Bay 65-1942 (R form) follows similar synthetic routes but is optimized for scale. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bay 65-1942 (R form) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bay 65-1942 (R form) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in the study of cellular signaling pathways, particularly those involving nuclear factor kappa-B.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Bay 65-1942 (R form) exerts its effects by selectively inhibiting the enzyme inhibitor of nuclear factor kappa-B kinase subunit beta. This inhibition prevents the phosphorylation and degradation of inhibitor of nuclear factor kappa-B, thereby blocking the activation of nuclear factor kappa-B. This pathway is crucial in regulating immune responses, inflammation, and cell survival .
Comparison with Similar Compounds
Similar Compounds
Bay 65-1942 (S form): The S form is another isomer of Bay 65-1942 but with different stereochemistry.
Bay 65-1942 hydrochloride: A hydrochloride salt form of the compound.
Bay 65-1942 free base: The free base form of the compound.
Uniqueness
Bay 65-1942 (R form) is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for the enzyme inhibitor of nuclear factor kappa-B kinase subunit beta. This makes it a valuable tool in research focused on understanding the nuances of enzyme inhibition and its implications in disease pathways .
Properties
IUPAC Name |
7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3R)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVFGZEWDGDOO-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732725 | |
Record name | (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758683-21-5 | |
Record name | (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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